

Application Notes and Protocols for the Quantification of Divinyl Sulfide

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Compound of Interest

Compound Name: *Divinyl sulfide*

Cat. No.: *B1213866*

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This document provides detailed application notes and protocols for the analytical quantification of **divinyl sulfide** (C₄H₆S), a volatile organosulfur compound. The primary recommended technique is Gas Chromatography (GC) coupled with mass-selective or sulfur-selective detectors, owing to its sensitivity, selectivity, and suitability for volatile analytes. Alternative methods are discussed with considerations for their application.

Application Note 1: Quantification of Divinyl Sulfide by Gas Chromatography (GC)

Principle

Gas chromatography is the premier technique for the analysis of volatile organic sulfur compounds (VOSCs) like **divinyl sulfide**. The method involves injecting a sample into a heated inlet, where the volatile compounds are vaporized and transported by a carrier gas through a capillary column. The column separates compounds based on their boiling points and interactions with the stationary phase. Detection is typically achieved using a Mass Spectrometer (MS), which provides structural confirmation and high sensitivity, or a Sulfur Chemiluminescence Detector (SCD), which offers exceptional selectivity for sulfur-containing compounds with minimal hydrocarbon interference.^[1] For liquid samples containing **divinyl sulfide**, Headspace Solid-Phase Microextraction (HS-SPME) is an effective technique for sample preparation and concentration.^[2]

Experimental Protocols

2.1 Protocol for Liquid Samples (e.g., Biological Fluids, Reaction Mixtures) using HS-SPME-GC-MS/SCD

This protocol is adapted from established methods for volatile sulfur compounds in complex matrices.^[2]

- 2.1.1 Apparatus and Reagents

- Gas Chromatograph with MS or SCD detector
- SPME autosampler and fibers (e.g., 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
- **Divinyl sulfide** standard (CAS 627-51-0)
- Methanol or appropriate solvent (HPLC grade)
- Sodium chloride (NaCl)
- Reagent-grade water
- Internal Standard (IS) solution (e.g., Thiophene or Diphenyl Sulfide in methanol)^[3]

- 2.1.2 Standard Preparation

- Primary Stock Solution (e.g., 1000 $\mu\text{g/mL}$): Accurately weigh ~10 mg of pure **divinyl sulfide**, dissolve in, and dilute to 10 mL with methanol in a volumetric flask. Store at 4°C.
- Working Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution into the sample matrix (or a suitable surrogate like reagent water). A typical range might be 1 $\mu\text{g/L}$ to 100 $\mu\text{g/L}$.
- Internal Standard Spiking: Spike all standards and samples with a consistent concentration of the internal standard.

- 2.1.3 Sample Preparation and Extraction

- Place 10 mL of the liquid sample into a 20 mL headspace vial.
- Add NaCl (e.g., 2 g, to make 20% w/v) to increase the volatility of the analyte.[\[2\]](#)
- Spike with the internal standard solution.
- Immediately seal the vial with the screw cap.
- Place the vial in the autosampler tray for incubation and extraction.
- SPME Parameters:
 - Incubation/Equilibration: 35°C for 30 minutes with agitation.[\[2\]](#)
 - Extraction: Expose the DVB/CAR/PDMS fiber to the vial headspace for 30 minutes at 35°C.[\[2\]](#)
 - Desorption: Transfer the fiber to the GC inlet for thermal desorption.

- 2.1.4 Instrumental Conditions

- See Table 1 for recommended GC-MS/SCD parameters. These should be optimized for the specific instrument and application.

2.2 Protocol for Gas Samples using Direct GC-MS/SCD Injection

This protocol is suitable for analyzing **divinyl sulfide** in gaseous matrices.

- 2.2.1 Apparatus and Reagents

- Gas Chromatograph with MS or SCD detector, equipped with a gas sampling valve (GSV).
- Inert-treated sample loop (e.g., 1-2 mL).
- Certified **divinyl sulfide** gas standard in nitrogen or helium.
- Humidifier and dynamic dilution system for standard preparation (if required).

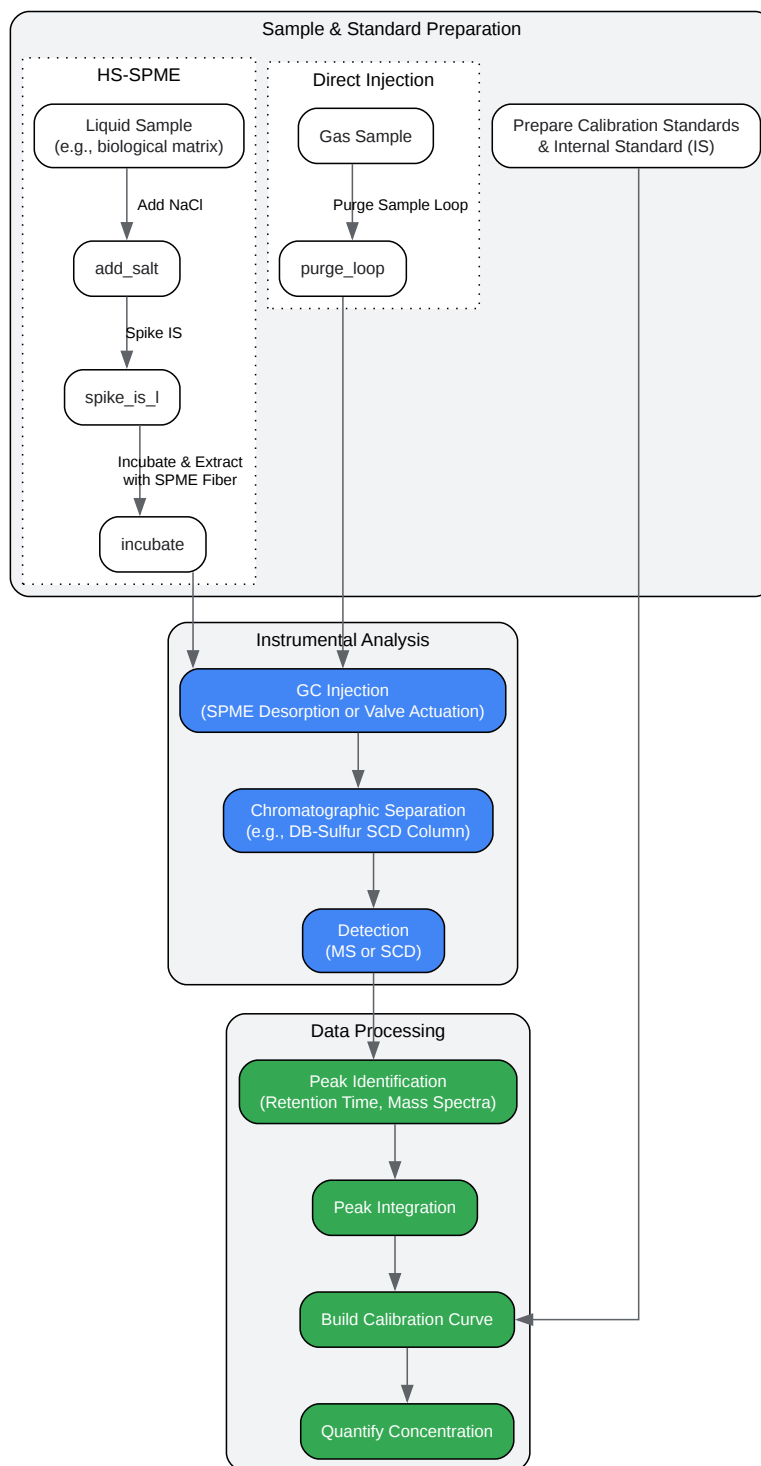
- 2.2.2 Standard and Sample Analysis
 - Ensure all sample transfer lines are inert (e.g., SilcoNert® treated) to prevent analyte loss. [\[4\]](#)
 - Purge the sample loop thoroughly with the standard or sample gas. [\[5\]](#)
 - Actuate the GSV to inject the fixed volume of gas onto the GC column.
 - Acquire data using the instrumental conditions outlined in Table 1.

Data Analysis and Quantification

- Identification: Identify the **divinyl sulfide** peak in the chromatogram based on its retention time relative to standards. For GC-MS, confirm identity by comparing the acquired mass spectrum with a reference spectrum (major ions for **Divinyl Sulfide**: m/z 86, 59, 45, 87).
- Calibration: Generate a calibration curve by plotting the ratio of the **divinyl sulfide** peak area to the internal standard peak area against the concentration of the standards.
- Quantification: Determine the concentration of **divinyl sulfide** in unknown samples using the linear regression equation derived from the calibration curve.

Visualization of Experimental Workflow

Diagram 1: General Workflow for Divinyl Sulfide Quantification by GC

[Click to download full resolution via product page](#)Caption: General workflow for **divinyl sulfide** analysis by GC-MS/SCD.

Quantitative Data Summary

While specific performance data for **divinyl sulfide** is scarce, Table 2 summarizes typical quantitative metrics for analogous volatile sulfur compounds analyzed by GC-SCD, which can be used as a benchmark for method development.

Table 1: Recommended Instrumental Parameters for GC-MS/SCD Analysis

Parameter	Recommended Setting	Notes / Reference
GC System	Agilent 8890 GC or equivalent	Ensure inert flow path for trace analysis.[6]
Injector	Split/Splitless Inlet	Temperature: 250°C. For SPME, use splitless mode for desorption. For gas samples, a split ratio (e.g., 10:1) can improve peak shape.[6]
Column	Agilent J&W DB-Sulfur SCD (e.g., 60 m x 0.32 mm, 4.2 µm) or Restek Rtx-1 (60 m x 0.32 mm, 5 µm)	Columns designed for sulfur analysis provide good peak shape and inertness.[1][6][7]
Carrier Gas	Helium or Hydrogen	Flow Rate: Constant flow, e.g., 2-3 mL/min.
Oven Program	Initial: 40°C (hold 5 min), Ramp: 10°C/min to 220°C (hold 5 min)	Program must be optimized to separate divinyl sulfide from matrix interferences.
Detector 1: MS	Mass Spectrometer	Transfer Line: 250°C. Ion Source: 230°C. Mode: Electron Ionization (EI), Scan (m/z 35-200) or Selected Ion Monitoring (SIM) for higher sensitivity (ions: 86, 59).
Detector 2: SCD	Sulfur Chemiluminescence Detector	Burner Temp: ~800°C. Ozone Flow: Required. Provides high selectivity for sulfur.[6][7]

Table 2: Typical Performance Characteristics for VOSC Analysis by GC-SCD

Parameter	Typical Value	Notes / Reference
Limit of Detection (LOD)	2 - 10 ppb (µg/L)	Dependent on sample matrix and injection volume. Can be achieved with SCD.[3][6]
Limit of Quantification (LOQ)	5 - 30 ppb (µg/L)	Generally defined as 3x LOD or S/N ratio of 10.[2][8]
Linearity (R ²)	> 0.998	Typically observed over 2-3 orders of magnitude (e.g., 15-200 ppb or 0.1-100 ppm).[3][6]
Repeatability (%RSD)	< 10%	Measured by replicate injections of a standard. Values of <5% are common for concentrations well above the LOQ.[6][7]

Application Note 2: Considerations for Alternative Analytical Techniques

High-Performance Liquid Chromatography (HPLC)

Direct quantification of **divinyl sulfide** by HPLC is challenging and not commonly reported in the literature. The primary limitations are:

- **High Volatility:** **Divinyl sulfide** (boiling point ~84°C) is highly volatile, making it prone to loss during standard HPLC sample preparation and analysis.[9]
- **Poor UV Absorbance:** The molecule lacks a strong chromophore, resulting in poor sensitivity with standard UV-Vis detectors.

Potential Approach (Requires Method Development): A viable HPLC method would likely require a pre-column derivatization step.[10][11] This involves reacting **divinyl sulfide** with a reagent that attaches a UV-absorbing or fluorescent tag to the molecule. For instance, methods developed for sulfur mustards (structurally similar sulfides) use reagents to create arylsulfonylsulfilimine derivatives that are readily detectable by HPLC-UV at nanogram levels.

[12] This approach would require significant method development, including optimization of the derivatization reaction and chromatographic separation of the resulting product.

UV-Vis Spectrophotometry

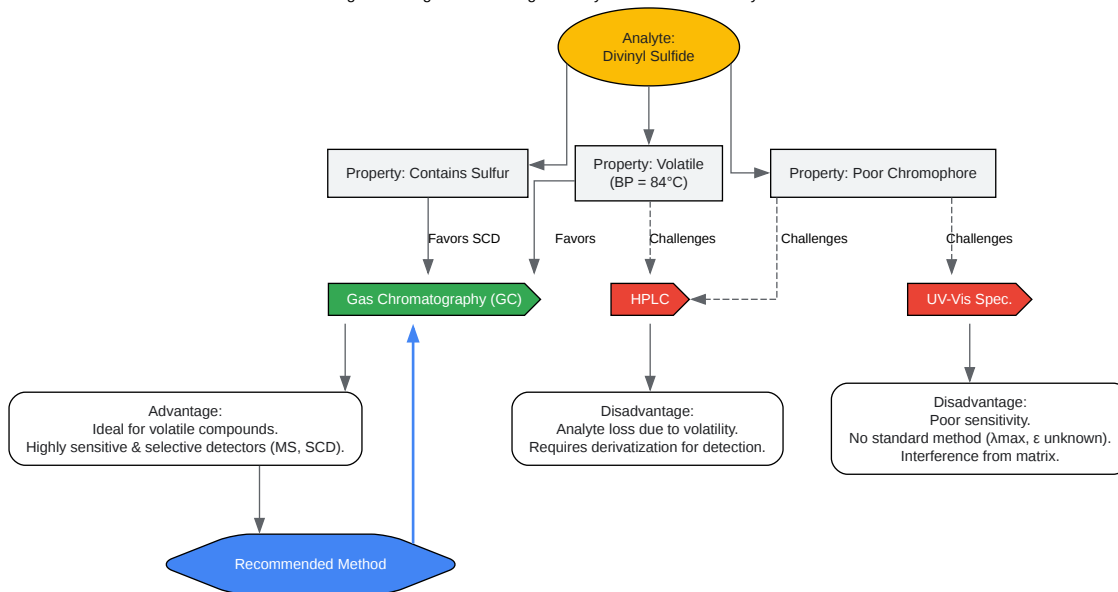
Direct quantification by UV-Vis spectrophotometry is not recommended without substantial preliminary research. While the conjugated vinyl groups suggest **divinyl sulfide** absorbs UV light, a standard analytical method is not available. Key missing information includes:

- Wavelength of Maximum Absorbance (λ_{max}): This would need to be determined experimentally.
- Molar Absorptivity (ϵ): This coefficient, which relates absorbance to concentration via the Beer-Lambert law, is unknown and must be determined by analyzing a series of high-purity standards.

It is critical to distinguish this from UV-Vis methods for "sulfide" in water, which measure the inorganic bisulfide ion (HS^-) and are not applicable to the quantification of intact organic sulfides.[13][14]

Visualization of Method Selection Logic

Diagram 2: Logic for Selecting an Analytical Method for Divinyl Sulfide



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